Distinct Hydrogen-Bond Donor/Acceptor Profile vs. Analogs
N-(3-hydroxyphenyl)pentanamide possesses 2 hydrogen-bond donors (amide NH, phenolic OH) and 3 hydrogen-bond acceptors (amide carbonyl, phenolic oxygen, amide nitrogen) [1]. In comparison, the unsubstituted analog N-phenylpentanamide contains only 1 hydrogen-bond donor and 2 hydrogen-bond acceptors, lacking the phenolic hydroxyl group entirely [2]. The para-hydroxy isomer N-(4-hydroxyphenyl)pentanamide has an identical donor/acceptor count (2 donors, 3 acceptors) but differs in the spatial orientation of the hydroxyl group, altering the vector of potential intermolecular interactions [3]. This meta-positioning uniquely positions the hydroxyl group for intramolecular hydrogen bonding with the amide carbonyl in certain conformations, a feature absent in the para-isomer.
| Evidence Dimension | Hydrogen-Bond Donor and Acceptor Count |
|---|---|
| Target Compound Data | 2 H-bond donors, 3 H-bond acceptors |
| Comparator Or Baseline | N-phenylpentanamide: 1 donor, 2 acceptors; N-(4-hydroxyphenyl)pentanamide: 2 donors, 3 acceptors |
| Quantified Difference | +1 donor, +1 acceptor vs. unsubstituted; identical count vs. para-isomer but distinct spatial geometry |
| Conditions | Computed molecular descriptors (PubChem, Mol-Instincts) |
Why This Matters
The distinct hydrogen-bonding profile of the meta-hydroxy isomer directly influences target binding affinity and selectivity, making it non-interchangeable with unsubstituted or para-hydroxy analogs in biological assays.
- [1] Mol-Instincts. (2020). N-(3-hydroxyphenyl)pentanamide Molecular Weight – C11H15NO2. CCDDS Database. View Source
- [2] ChemSpider. (n.d.). valeranilide (N-Phenylpentanamide). CSID:74454. View Source
- [3] PubChem. (2026). N-(4-hydroxyphenyl)pentanamide. Compound Summary, CID 1725710. View Source
